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Compound of Interest

3-[(2-Fluorobenzyl)thio]-1-
Compound Name:

propanamine
CAS No.: 1123169-59-4

Cat. No.: B1517446

Get Quote

Chemical Identity & Structural Analysis[1]

The molecular formula C10H14FNS represents a specific class of functionalized intermediates
used to introduce fluorine and sulfur motifs into drug candidates. These elements are critical for
modulating metabolic stability, lipophilicity (

), and binding affinity.

Molecular Weight & Formula Breakdown

Precise mass calculation is essential for high-resolution mass spectrometry (HRMS) validation
during synthesis.
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Element Count Atomic Mass Total Mass Contribution %
(Da) (Da)

Carbon (C) 10 12.011 120.11 ~60.3%
Hydrogen (H) 14 1.008 14.11 ~7.1%

Fluorine (F) 1 18.998 18.99 ~9.5%

Nitrogen (N) 1 14.007 14.01 ~7.0%

Sulfur (S) 1 32.060 32.06 ~16.1%

Total MW - - 199.29 g/mol 100%

o Exact Mass (Monoisotopic): 199.0831 Da

o Degree of Unsaturation: 4 (Consistent with one aromatic ring + saturated substituents).

Key Isomeric Scaffolds

Two primary scaffold types exist for this formula, serving distinct roles in Structure-Activity
Relationship (SAR) studies:

o Core Scaffold (Aromatic):4-(tert-butylsulfanyl)-3-fluoroaniline.[1]

o Utility: Used to build the central core of a drug. The aniline amine serves as a handle for
amide coupling, while the tert-butyl thioether provides bulk and lipophilicity. The fluorine
atom ortho to the sulfur modulates electronic properties and metabolic susceptibility.

o Linker Scaffold (Aliphatic):3-[(2-fluorobenzyl)thio]propan-1-amine.

o Utility: Acts as a flexible linker. The propyl chain connects the pharmacophore to a
fluorinated benzyl "tail," often used to occupy hydrophobic pockets in enzymes (e.g.,
kinases or proteases).

Synthesis & Reactivity: The Aromatic Pathway

The synthesis of the aromatic isomer, 4-(tert-butylsulfanyl)-3-fluoroaniline, is a critical workflow.
It requires controlling regioselectivity during the nucleophilic aromatic substitution (
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) step.

Reaction Mechanism & Logic

The synthesis exploits the electronic difference between the two fluorine atoms in 3,4-
difluoronitrobenzene.

o Regioselectivity: The nitro group (

) is a strong electron-withdrawing group (EWG). It activates the para position (C4)
significantly more than the meta position (C3) toward nucleophilic attack.

o Nucleophile:tert-Butyl thiol (

-BuSH) acts as the sulfur nucleophile.

» Reduction: The nitro group is reduced to an amine. Note: Standard catalytic hydrogenation (

) is often avoided because sulfur can poison Palladium catalysts. Iron-mediated reduction is
the preferred, robust method.

Experimental Protocol
Step 1:

Displacement

» Reagents: 3,4-Difluoronitrobenzene (1.0 eq), tert-butyl thiol (1.1 eq), Potassium Carbonate (

, 2.0 eq).

e Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex
intermediate).

e Procedure:
o Dissolve 3,4-difluoronitrobenzene in DMF (0.5 M concentration).
o Add

followed by dropwise addition of tert-butyl thiol at 0°C to prevent bis-substitution.
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o Warm to room temperature and stir for 4—6 hours. Monitor by TLC/LCMS for the
intermediate 4-(tert-butylsulfanyl)-3-fluoro-1-nitrobenzene.

o Workup: Dilute with water, extract with EtOAc. The product is usually a yellow solid.
Step 2: Nitro Reduction (Fe/NH4Cl Method)
e Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (

, 5.0 eq).

e Solvent: EtOH:Water (4:1 ratio).
e Procedure:
o Suspend the nitro compound in EtOH/Water. Add

and Iron powder.

o Heat to reflux (approx. 80°C) for 2 hours.

o Validation: The yellow color of the nitro compound fades to the colorless/brownish hue of
the aniline.

o Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Purify via
silica gel chromatography (Hexane/EtOAc gradient).

Pathway Visualization

3,4-Difluoronitrobenzene t-BuSH + K2CO3 SnAr (Regioselective) Intermediate: Fe / NH4C| Nitro Reduction Product (C10H14FNS):
(Starting Material) (DMF, 25°C) 4-(tert- 31l 1-nit (EtOH/H20, Reflux) 4-(tert-butylsulfanyl)-3-fluoroaniline

Click to download full resolution via product page

Caption: Regioselective synthesis of the aromatic C10H14FNS building block via SnAr and Iron
reduction.

Applications in Medicinal Chemistry
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Fluorine Effect (Bioisosterism)

The fluorine atom at the C3 position serves two functions:

» Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the ortho-position of
the aniline ring, extending the half-life (

) of the drug.

» pKa Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic
ring. This lowers the

of the aniline nitrogen, making it less basic and potentially improving membrane permeability.

Sulfur Functionality

o Oxidation Potential: The thioether (

) can be selectively oxidized to a sulfoxide (
) or sulfone (

) at later stages of drug development. This allows chemists to "tune" the polarity and
hydrogen-bonding capability of the molecule without changing the carbon skeleton.

 Lipophilicity: The tert-butyl group is bulky and hydrophobic, significantly increasing

, Which drives potency in hydrophobic binding pockets.

Structural Diversity Diagram
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Formula: C10H14FNS
MW: 199.29

Scaffold A: Aromatic Core Scaffold B: Aliphatic Linker
(Rigid) (Flexible)

4-(tert-butylsulfanyl)-3-fluoroaniline 3-[(2-fluorobenzyl)thio]propan-1-amine
Use: Kinase Inhibitor Core Use: GPCR Ligand Tall

Click to download full resolution via product page

Caption: Classification of CLOH14FNS isomers into rigid aromatic cores and flexible aliphatic
linkers.

Handling & Stability

» Storage: Thioethers are susceptible to auto-oxidation to sulfoxides upon prolonged exposure
to air. Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

 Toxicity: Fluorinated anilines can be toxic and potential skin sensitizers. All handling must
occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

e Solubility: These compounds are lipophilic. Dissolve in DMSO or Methanol for stock
solutions; they generally have poor solubility in water/PBS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Building Blocks | CymitQuimica [cymitquimica.com]

e 2. alpha-Cyanocinnamate | CLOH7NO2 | CID 643159 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1517446?utm_src=pdf-custom-synthesis#bc-rfq
https://cymitquimica.com/categories/232/building-blocks/?view=table&srsltid=AfmBOorclyOocxqJrAIhto2GyFjk8MigWh8bsiW46abISZBN6mC8-NRH&items=50&page=3909
https://pubchem.ncbi.nlm.nih.gov/compound/643159
https://pubchem.ncbi.nlm.nih.gov/compound/643159
https://www.benchchem.com/product/b1517446/docs#technical-guide-c-h-fns-building-blocks-in-drug-discovery
https://www.benchchem.com/product/b1517446/docs#technical-guide-c-h-fns-building-blocks-in-drug-discovery
https://www.benchchem.com/product/b1517446/docs#technical-guide-c-h-fns-building-blocks-in-drug-discovery
https://www.benchchem.com/product/b1517446/docs#technical-guide-c-h-fns-building-blocks-in-drug-discovery
https://www.benchchem.com/product/b1517446?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517446?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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